1-(5-Chloropyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea
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Overview
Description
1-(5-Chloropyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a urea linkage connecting it to a methoxy-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 5-chloro-2-aminopyridine with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Chloropyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea: Similar structure but with a bromine atom instead of chlorine.
1-(5-Chloropyridin-2-yl)-3-(2-hydroxy-5-methylphenyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(5-Chloropyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and methoxy groups can enhance its binding affinity and specificity compared to similar compounds.
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-3-5-12(20-2)11(7-9)17-14(19)18-13-6-4-10(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRXJQLUYNLMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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